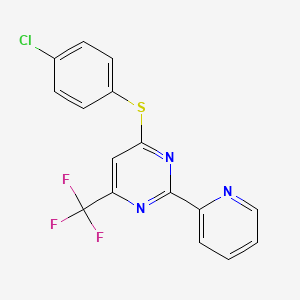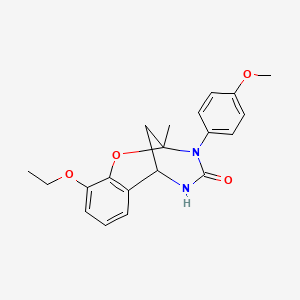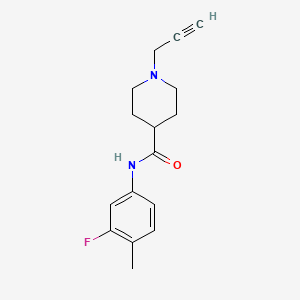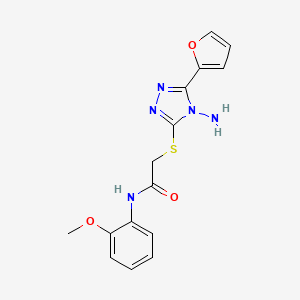
6-Chloro-5-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H13ClN4O4 and its molecular weight is 312.71. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Derivatives for Immunoassay
The compound has been used to create fluorescent derivatives of theophylline, an asthma drug, for automated immunoassay applications in biofluids. This process involves a series of reactions including nitrosation and thermal cyclization (Yahioglu, Pouton, & Threadgill, 1997).
Construction of Substituted Pyrimidines
The compound plays a role in the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, with various substitutions at C-5 and C-7 positions. This synthesis is pivotal in the development of novel organic compounds with potential applications in drug discovery and material science (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Antiviral Activity
Derivatives of this compound have shown promising results in antiviral activity against hepatitis B virus (HBV), suggesting potential for the development of new antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Synthesis of Bioactive Heterocycles
It's been used in the synthesis of bioactive heterocycles like 1,3-dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones. These compounds could have applications in medicinal chemistry and drug design (Majumdar & Bhattacharyya, 2001).
Novel Cycloadducts Formation
The compound is involved in forming unique cycloadducts like tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione derivatives. These reactions have implications in organic synthesis and the development of new chemical entities (Ohkura, Noguchi, & Seki, 1997).
Molecular Modeling and Anticancer Leads
The compound has been involved in molecular modeling studies to develop new anticancer drugs. This includes analyzing its three-dimensional structures and precise chemical shifts assignments for potential DNA intercalators (Santana et al., 2020).
Antioxidant and Antimicrobial Agent
Derivatives of 6-Chloro-5-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4-dione have been synthesized and evaluated for their antioxidant and antimicrobial activities, suggesting its potential in developing new therapeutic agents (Al-Adhami & Al-Majidi, 2021).
Eigenschaften
IUPAC Name |
6-chloro-5-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4/c1-14-5-6(9(18)16(3)11(14)20)7-8(13)15(2)12(21)17(4)10(7)19/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINCJYWBOSWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2=C(N(C(=O)N(C2=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
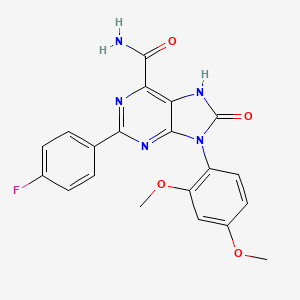
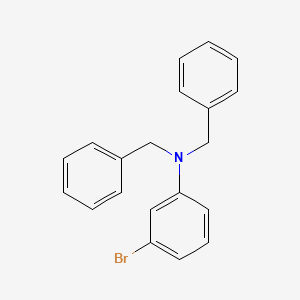
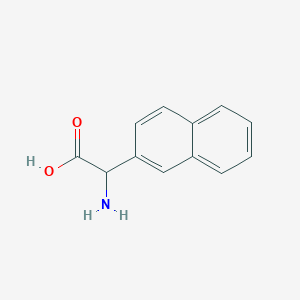
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)
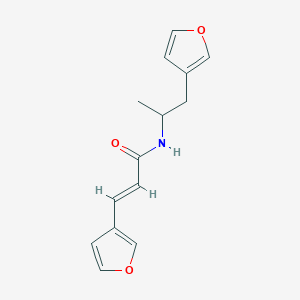
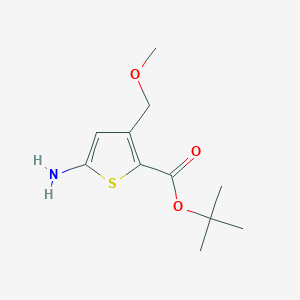
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2429021.png)
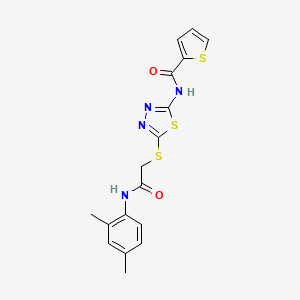
![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)
